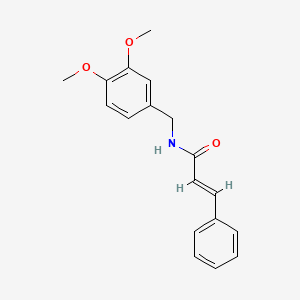

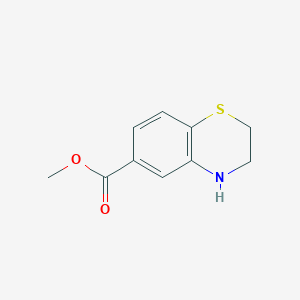

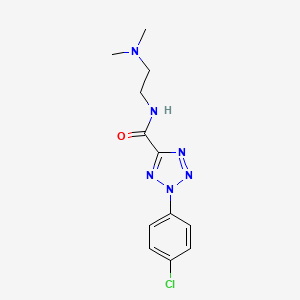

(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported. For instance, the synthesis of a novel compound analogue of capsinoids, the (±)-3,4-dimethoxybenzyl-4-methyloctanoate, has been described . Another study reported the use of p-methoxybenzyl (PMB), 3,4-dimethoxybenzyl (DMB), p-chlorobenzyl (PCB) and p-iodobenzyl (PIB) ethers to enable the construction of a disaccharide .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied. For example, the hypervalent iodine(III) reagent phenyliodine bis(trifluoroacetate) (PIFA) has been found to be an efficient reagent for the chemoselective deprotection of 3,4DMB ethers in the presence of benzyl, p-methoxybenzyl, methoxymethyl, tert-butyldimethylsilyl, and tert-butyldiphenylsilyl ethers under mild conditions .Wissenschaftliche Forschungsanwendungen

Protecting Group in Organic Synthesis

The 3,4-dimethoxybenzyl moiety has been utilized as a novel N-protecting group in the synthesis of organic compounds. For instance, it has been applied to protect 1,2-thiazetidine 1,1-dioxides derivatives, showcasing its utility in facilitating subsequent synthetic transformations and its smooth removal under certain conditions (Grunder-Klotz & Ehrhardt, 1991).

Photoremovable Protecting Groups

In the context of light-sensitive protecting groups, the research highlights the utility of photolabile groups, such as 3,4-dimethoxybenzyl, for the temporary protection of functional groups in complex organic syntheses. These groups enable selective deprotection through photolysis, illustrating a strategic approach to sequential reactions in the synthesis of polyfunctional molecules (Pillai, 1980).

Pharmaceutical Research

The compound and its derivatives have potential implications in pharmaceutical research. For example, structural analogs have been explored for their hypoxia inducible factor-1 (HIF-1) pathway inhibition, demonstrating anticancer activity in animal models. This highlights the compound's relevance in the development of novel cancer therapeutics through modulation of the HIF-1 pathway (Mun et al., 2012).

Material Science Applications

In material science, benzoxazine-based compounds, closely related in structure, have been utilized for the synthesis of nano-structured ceria (CeO2) via thermal decomposition. This process demonstrates the compound's utility in generating materials with potential applications in catalysis, energy storage, and environmental remediation (Veranitisagul et al., 2011).

Novel Insecticides

Research has also explored the synthesis of novel compounds with significant activity against lepidopterous pests. This indicates the potential of derivatives for use in developing new insecticides with unique modes of action, contributing to integrated pest management strategies (Tohnishi et al., 2005).

Eigenschaften

IUPAC Name |

(E)-N-[(3,4-dimethoxyphenyl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-21-16-10-8-15(12-17(16)22-2)13-19-18(20)11-9-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNLOMNBACBNCA-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 4-cyanobenzenecarboxylate](/img/structure/B2926445.png)

![6-Cyclopropyl-2-[[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2926447.png)

![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(thien-2-ylmethyl)propanamide](/img/structure/B2926448.png)

![(3E)-3-{[(2,3-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926453.png)

![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)